5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(isobutylthio)-1H-imidazole
Description
Properties
IUPAC Name |
5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(2-methylpropylsulfanyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClN2S/c1-13(2)12-24-19-22-11-18(14-6-8-15(20)9-7-14)23(19)17-5-3-4-16(21)10-17/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHNPFILKKAFCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(isobutylthio)-1H-imidazole typically involves multi-step organic reactions. One common approach is the condensation of 4-bromoaniline with 3-chlorobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with isobutylthiol and a suitable catalyst under controlled conditions to yield the target imidazole derivative. The reaction conditions often include the use of solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Flow microreactor technology can be employed to achieve precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and ensures consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(isobutylthio)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of dehalogenated or hydrogenated derivatives.
Substitution: Formation of substituted imidazole derivatives with different functional groups.
Scientific Research Applications
5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(isobutylthio)-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(isobutylthio)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural analogues and their differentiating features:
Key Comparative Insights
Core Heterocycle Modifications The imidazole core in the target compound contrasts with triazole derivatives (e.g., ), which exhibit enhanced metabolic stability due to additional nitrogen atoms. Triazoles are less basic than imidazoles, affecting their pharmacokinetic profiles .
Substituent Effects Halogen Positioning: The 3-chlorophenyl group in the target compound vs. 4-chlorophenyl in alters steric hindrance and electronic effects. The meta-substitution may reduce π-π stacking compared to para-substituted analogues. Thioether vs.
Biological Relevance While direct biological data for the target compound are unavailable, structurally related imidazoles and benzimidazoles exhibit antitumor, antifungal, and enzyme inhibitory activities . For example, thione-containing imidazoles (e.g., ) are known to inhibit kinases via sulfur-metal interactions. The isobutylthio group may confer improved bioavailability compared to polar substituents like morpholine () or ketones (), as seen in other lipophilic drug candidates.
Biological Activity
5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(isobutylthio)-1H-imidazole is a synthetic organic compound classified as an imidazole derivative. Imidazoles are notable for their diverse biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound's unique structure, featuring bromine, chlorine, and isobutylthio groups, suggests potential for various biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 363.7 g/mol. The presence of halogen substituents (bromine and chlorine) and the isobutylthio group enhances its lipophilicity and membrane permeability, which may influence its biological activity.
The mechanism of action for this compound typically involves interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The precise molecular pathways remain to be fully elucidated but are likely linked to the compound's ability to bind to active sites on target proteins.
Antimicrobial Activity
Research indicates that imidazole derivatives often exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown efficacy against various pathogens, including fungi and bacteria. The presence of the imidazole ring is crucial for these activities due to its ability to interact with biological macromolecules.
- Case Study : A related compound demonstrated potent inhibitory effects against Fusarium Wilt and Colletotrichum gloeosporioides, with effective concentrations (EC50) recorded at 29.34 µg/mL and 12.53 µg/mL respectively .
Anticancer Activity
Imidazole derivatives have been explored for their anticancer potential. The ability of these compounds to induce apoptosis in cancer cells has been documented in various studies.
- Research Findings : Preliminary studies suggest that this compound may inhibit specific cancer cell lines, although detailed investigations are required to confirm these effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(4-chlorophenyl)-1-(3-bromophenyl)-2-(isobutylthio)-1H-imidazole | Chlorine instead of bromine | Moderate antimicrobial activity |
| 5-(4-fluorophenyl)-1-(3-chlorophenyl)-2-(isobutylthio)-1H-imidazole | Fluorine substitution | Enhanced anticancer properties |
| 5-(4-methylphenyl)-1-(3-chlorophenyl)-2-(isobutylthio)-1H-imidazole | Methyl group addition | Variable biological activity |
This table highlights how variations in substituents can influence the biological activity of imidazole derivatives.
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : As a potential lead compound for developing new drugs targeting specific diseases.
- Biological Studies : Investigated for its role in enzyme inhibition and receptor modulation.
- Industrial Applications : Used in synthesizing specialty chemicals with unique properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
